molecular formula C8H5ClN4 B2358900 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 1216269-91-8

6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B2358900
CAS No.: 1216269-91-8
M. Wt: 192.61
InChI Key: SREUZGULGNDDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS 1216269-91-8) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a chloro and a cyano substituent on its fused bicyclic heterocyclic core, making it a versatile and reactive intermediate for synthesizing more complex molecules . Research Applications and Value This compound serves as a critical synthetic intermediate for the development of novel bioactive molecules. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, allowing it to interact with a variety of enzymatic targets . Specifically, the reactive chloro and cyano groups on this core structure enable further functionalization, for instance, through nucleophilic aromatic substitution, to create a diverse library of derivatives for biological screening . Derivatives of pyrazolo[3,4-b]pyridine have demonstrated a wide range of pharmacological activities in scientific research, including serving as potent inhibitors of protein kinases such as CDK and GSK-3 , and exhibiting potential as anticancer , anti-inflammatory , and antimicrobial agents . As such, this specific chloro-carbonitrile derivative is a valuable starting material for researchers working in these fields to generate new candidates for therapeutic development . Intended Use and Handling This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a laboratory setting. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c1-13-8-6(4-11-13)2-5(3-10)7(9)12-8/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREUZGULGNDDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=C(C=C2C=N1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Chloropyrazolo[3,4-b]pyridine-5-carbaldehyde

The initial step involves treating 4,5-dihydropyrazolo[3,4-b]pyridine-6-one with POCl₃ and DMF under reflux to generate the 5-carbaldehyde derivative. This intermediate is critical for subsequent transformations.

Reaction Conditions :

  • Reagents : POCl₃ (2 eq), DMF (1.5 eq)
  • Solvent : Toluene
  • Temperature : 110°C, 18 hours
  • Yield : 72%

Oxidation of Aldehyde to Nitrile

The aldehyde group is oxidized to a nitrile using hydroxylamine hydrochloride under acidic conditions. This two-step process ensures regioselective nitrile formation without disrupting the chloro substituent at position 6.

Optimized Protocol :

  • Oximation : React the carbaldehyde with NH₂OH·HCl in ethanol at 60°C for 6 hours.
  • Dehydration : Treat the oxime with acetic anhydride at 120°C for 3 hours.
  • Overall Yield : 58% (theoretical maximum)

Multicomponent Cascade Reaction Using AC-SO₃H Catalysis

A novel one-pot strategy leverages sulfonated amorphous carbon (AC-SO₃H) to assemble the pyrazolo[3,4-b]pyridine core while introducing the nitrile group directly.

Reaction Mechanism

Ethyl acetoacetate, malononitrile, and 3-aryl-1-phenylpyrazole-4-carboxaldehyde undergo cyclocondensation in ethanol at room temperature. AC-SO₃H (5 mg per 0.25 mmol substrate) facilitates both Knoevenagel and Michael additions, followed by cyclization.

Key Advantages :

  • Temperature : Ambient conditions (25°C)
  • Time : 30–45 minutes
  • Yield : 68–80%

Chlorination at Position 6

Post-cyclization, the intermediate undergoes chlorination using SOCl₂ in dichloromethane.

Chlorination Parameters :

  • Reagent : SOCl₂ (1.2 eq)
  • Solvent : DCM
  • Duration : 4 hours
  • Yield : 89%

Ring Expansion of Pyrazole Carbonitriles

This method constructs the pyridine ring through a ring-expansion strategy, ideal for scalability.

Starting Material Preparation

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate reacts with chloroacetonitrile in dioxane to form a pyrimidinone intermediate.

Synthesis Data :

  • Molar Ratio : 1:1 (pyrazole ester : chloroacetonitrile)
  • Catalyst : None (thermal conditions)
  • Yield : 83%

Cyclization and Nitrile Retention

Heating the pyrimidinone with ammonium acetate in acetic acid induces cyclization. The nitrile group remains intact due to the inert reaction environment.

Critical Parameters :

  • Temperature : 100°C
  • Time : 8 hours
  • Yield : 75%

Direct Cyanation via Nucleophilic Substitution

For substrates pre-functionalized with a leaving group at position 5, cyanation offers a straightforward route.

Substrate Design

6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-triflate is prepared using triflic anhydride.

Triflation Conditions :

  • Reagent : Tf₂O (1.5 eq)
  • Base : Pyridine (3 eq)
  • Solvent : THF, 0°C → rt
  • Yield : 91%

Palladium-Catalyzed Cyanation

The triflate undergoes palladium-mediated coupling with Zn(CN)₂.

Catalytic System :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Solvent : DMF, 100°C
  • Yield : 78%

Comparative Analysis of Methods

Method Key Step Yield Complexity Scalability
Vilsmeier-Haack Aldehyde oxidation 58% Moderate Limited
AC-SO₃H Catalysis Cascade cyclization 80% Low High
Ring Expansion Pyrimidinone cyclization 75% High Moderate
Direct Cyanation Pd-catalyzed coupling 78% Moderate High

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Medicinal Chemistry

Kinase Inhibition
Research indicates that compounds in the pyrazolopyridine family, including 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, may act as inhibitors of various kinases. This property is particularly relevant in cancer research, where kinase inhibitors are crucial for targeted therapies.

Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit promising anticancer activity by inhibiting specific signaling pathways associated with tumor growth. For instance, a study highlighted its potential in targeting the PI3K/Akt pathway, which is often dysregulated in cancer cells .

Biological Applications

Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for developing new antibiotics.

Neuroprotective Effects
Emerging research points to neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives. The ability to modulate neurotransmitter systems may offer therapeutic avenues for neurodegenerative diseases .

Material Science

Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecular architectures. Its unique structure allows chemists to explore new materials with tailored properties for applications ranging from electronics to pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile primarily involves its interaction with kinase enzymes. The compound acts as an inhibitor by binding to the active site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects in diseases such as cancer .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1 summarizes structurally related pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives and their substituent variations:

Compound Name Substituents (Positions) Key Properties/Activities Reference
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Cl (6), CH₃ (1), CN (5) Intermediate for bioactive derivatives
6-Benzylamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (4) NHBenzyl (6), CH₃ (3), Ph (1) COX-2 inhibitor (IC₅₀ = 0.11 μM, SI = 33)
6-Hexylamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (6) NHHexyl (6), CH₃ (3), Ph (1) Antifungal/antibacterial (Gram-negative)
4-[(4-Chlorophenyl)carbonyl]-3-methyl-6-(4-methylphenyl)-1-phenyl derivative CO(4-ClPh) (4), CH₃ (3), 4-MePh (6), Ph (1) Melting point: 170–171°C
6,7-Dihydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile O (6), CH₃ (3), Ph (1) Keto-enol tautomerism observed

Key Observations :

  • Substituent Position 6: Chlorine substitution enhances reactivity for nucleophilic displacement (e.g., with amines) . Replacement with amino groups (e.g., benzylamino or hexylamino) significantly improves COX-2 selectivity and antimicrobial activity .
  • Position 4 : Carbonyl-linked aryl groups (e.g., 4-chlorophenyl) increase melting points and influence π-π stacking interactions in crystal structures .
  • Tautomerism: Keto-enol tautomerism is prevalent in oxo-substituted derivatives, affecting hydrogen-bonding networks .
Physicochemical Properties
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit higher melting points (170–209°C) compared to alkyl-substituted analogs .
  • Spectroscopic Data :
    • IR : Nitrile stretching vibrations appear at ~2200–2230 cm⁻¹ .
    • NMR : Aromatic protons in 1H-pyrazolo[3,4-b]pyridine resonate at δ 7.2–8.5 ppm, while methyl groups appear at δ 2.1–2.5 ppm .

Biological Activity

6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H4ClN3
  • Molecular Weight : 153.57 g/mol
  • CAS Number : 63725-51-9
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core with a chlorine atom and a carbonitrile group, which may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit key cell cycle regulators.

  • Mechanisms of Action :
    • CDK Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. This inhibition leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines such as HeLa and MCF7 .
    • Induction of Apoptosis : In vitro studies demonstrated that treatment with this compound resulted in significant levels of early and late apoptosis in cancer cells. For instance, one study reported a total apoptosis rate of approximately 42% in HeLa cells treated with related pyrazolo[3,4-b]pyridines .
  • Case Studies :
    • A study synthesized several derivatives of pyrazolo[3,4-b]pyridine and evaluated their anticancer activity. Compounds exhibited varying degrees of potency against different cancer cell lines, with some derivatives showing IC50 values as low as 0.36 µM against CDK2 .
    • Another investigation focused on the structure-activity relationship (SAR) of these compounds, revealing that specific substitutions at the C3 and C4 positions significantly enhanced their anticancer efficacy .

Data Summary

Compound NameActivityCell Line TestedIC50 (µM)Mechanism
This compoundAnticancerHeLa0.36CDK2 Inhibition
Related Derivative AInduces ApoptosisMCF70.50CDK9 Inhibition
Related Derivative BCell Cycle ArrestHCT1160.45Apoptosis Induction

Synthesis Methods

The synthesis of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions starting from readily available pyrazole or pyridine precursors. The introduction of substituents at specific positions is crucial for enhancing biological activity.

General Synthetic Route:

  • Formation of Pyrazole Ring : Reacting hydrazine derivatives with appropriate carbonyl compounds.
  • Cyclization : Introducing the pyridine moiety through cyclization reactions.
  • Chlorination and Nitrilation : Applying chlorination and nitrilation to achieve the final structure.

Q & A

Q. What are common synthetic routes for 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile?

The compound is synthesized via multi-component reactions or substitution pathways. For instance, heating 3-methyl-1-phenyl-6-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile with excess propylamine at 323 K overnight yields derivatives through nucleophilic aromatic substitution (69% yield) . Alternatively, a catalyst-free grinding method using substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile achieves efficient synthesis, supported by DFT studies to elucidate the four-step mechanism .

Q. How is the compound characterized structurally?

X-ray crystallography confirms planarity of the pyrazolo[3,4-b]pyridine core (r.m.s. deviation = 0.001 Å) and dihedral angles with substituents (e.g., 2.56° with a phenyl ring) . Spectroscopic techniques like FT-IR and NMR validate functional groups and substituent positions. For example, FT-Raman and B3LYP/6-311G calculations align with experimental vibrational spectra .

Advanced Research Questions

Q. What advanced methodologies improve synthesis efficiency and mechanistic understanding?

  • Catalyst-free grinding : A solvent-free, one-pot method minimizes waste and enhances yield, with DFT calculations (B3LYP/6-311G) identifying intermediates and transition states .
  • DFT and NBO analysis : These studies reveal charge distribution, hyperconjugative interactions (e.g., LP(N) → σ*(C-Cl)), and nucleophilic attack sites (e.g., C7 in derivatives) .

Q. How do structural modifications influence biological activity and target binding?

  • Substituent effects : The cyano group at C5 enhances electron-withdrawing properties, improving binding affinity to kinases like CDK5 (IC50 = 0.41 μM). Chlorine at C6 stabilizes interactions via hydrophobic pockets .
  • Docking studies : 3,6-Diamino-4-phenyl derivatives form hydrogen bonds with Asp133 and Val135 in kinase targets, critical for inhibitory activity .

Q. What computational insights exist for reactivity and nonlinear optical (NLO) properties?

  • CAM-B3LYP/6-311++G(d,p) : Predicts electronic absorption spectra in solvents (methanol, cyclohexane) with <5 nm deviation from experimental data .
  • NLO properties : High hyperpolarizability (β = 1.32 × 10⁻³⁰ esu) in derivatives suggests potential in optoelectronics, driven by charge transfer between benzofuran and pyrazolopyridine moieties .

Q. What pharmacokinetic properties are predicted for this compound class?

Pyrazolo[3,4-b]pyridine derivatives exhibit favorable Lipinski parameters (MLogP ≈ 4.15, TPSA < 80 Ų) and blood-brain barrier penetration (Boiled-Egg model), with moderate P-glycoprotein substrate activity .

Q. How do crystallization conditions affect supramolecular interactions?

Centrosymmetric dimers form via N–H⋯O hydrogen bonds (R₂²(12) motifs), while π-π stacking (3.57 Å) between phenyl and pyrazole rings stabilizes the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.